

# Application Notes and Protocols for Culturing Fibroblasts from Refsum Disease Patients

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## Compound of Interest

Compound Name: *pristanoyl-CoA*

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## Introduction

Refsum disease is a rare, autosomal recessive disorder of lipid metabolism characterized by the accumulation of phytanic acid in plasma and tissues.[1][2] This buildup is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PHYH), which is responsible for the alpha-oxidation of phytanic acid.[1][3][4] Cultured skin fibroblasts from Refsum disease patients are a vital in vitro model for studying the pathophysiology of the disease, diagnosing patients, and for the development and screening of potential therapeutic agents.[3][4] These cells retain the genetic and biochemical defects of the disease, most notably the impaired ability to catabolize phytanic acid.[5]

This document provides detailed protocols for the establishment, maintenance, and analysis of fibroblast cultures derived from skin biopsies of patients with Refsum disease.

## Data Presentation

The primary biochemical hallmark of Refsum disease in cultured fibroblasts is a profound deficiency in the alpha-oxidation of phytanic acid. The following table summarizes the quantitative data on phytanic acid oxidation rates in fibroblasts from control individuals and Refsum disease patients.

Parameter	Control Fibroblasts	Refsum Disease Fibroblasts	Reference
Phytanic Acid Oxidation Rate (pmol/h per mg protein)	37.1 ± 2.65	Not detectable	<a href="#">[5]</a> <a href="#">[6]</a>
Phytanoyl-CoA Ligase Activity (nmol/h per mg protein)	9.86 ± 0.09	10.25 ± 0.31	<a href="#">[5]</a> <a href="#">[6]</a>
Mitochondrial Phytanic Acid Oxidation (pmol/h per mg protein)	1.9 ± 0.3	2.04 ± 0.7	<a href="#">[5]</a> <a href="#">[6]</a>
Endoplasmic Reticulum Phytanic Acid Oxidation (pmol/h per mg protein)	0.4 ± 0.07	0.43 ± 0.2	<a href="#">[5]</a> <a href="#">[6]</a>

## Experimental Protocols

### Protocol 1: Establishment of Primary Fibroblast Culture from Skin Biopsy

This protocol describes the explant method for establishing a primary fibroblast culture from a small skin punch biopsy.

Materials:

- Skin punch biopsy (3-4 mm) in sterile transport medium (e.g., DMEM with antibiotics)
- Dulbecco's Modified Eagle Medium (DMEM), high glucose
- Fetal Bovine Serum (FBS), heat-inactivated

- Penicillin-Streptomycin solution (100x)
- Phosphate-Buffered Saline (PBS), Ca<sup>2+</sup>/Mg<sup>2+</sup> free
- Sterile dissecting tools (scalpels, forceps)
- 6-well tissue culture plates
- T-25 and T-75 culture flasks
- CO<sub>2</sub> incubator (37°C, 5% CO<sub>2</sub>)

#### Procedure:

- **Biopsy Preparation:** In a sterile biosafety cabinet, transfer the skin biopsy to a sterile petri dish. Wash the biopsy twice with PBS to remove any potential contaminants.
- **Mechanical Dissection:** Using sterile scalpels, mince the biopsy into small fragments of approximately 1 mm<sup>3</sup>.
- **Explant Culture:** Place 3-4 tissue fragments into each well of a 6-well plate. Add a minimal amount of fibroblast growth medium (DMEM with 20% FBS and 1% Penicillin-Streptomycin) to each well, just enough to allow the tissue to adhere to the bottom of the well.
- **Incubation:** Carefully place the plate in a 37°C, 5% CO<sub>2</sub> incubator. After 24 hours, slowly add more growth medium to each well.
- **Cell Outgrowth and Expansion:** Monitor the cultures daily for fibroblast outgrowth from the explants, which typically begins within 1-2 weeks. Change the medium every 2-3 days.
- **Subculturing:** Once the fibroblast outgrowth is established and the culture is approximately 80% confluent, subculture the cells.
  - Aspirate the medium and wash the cells once with PBS.
  - Add 0.5-1 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until the cells detach.

- Neutralize the trypsin with an equal volume of growth medium (containing 10% FBS).
- Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
- Resuspend the cell pellet in fresh growth medium and seed into a new T-25 or T-75 flask.

## Protocol 2: Cryopreservation of Fibroblast Cell Lines

### Materials:

- Confluent flask of fibroblasts
- Freezing Medium (e.g., 90% FBS, 10% DMSO)
- Cryogenic vials
- Isopropanol freezing container

### Procedure:

- Follow the subculturing procedure until the cell pellet is obtained.
- Resuspend the cell pellet in cold freezing medium at a concentration of  $1-2 \times 10^6$  cells/mL.
- Aliquot the cell suspension into cryogenic vials.
- Place the vials in an isopropanol freezing container and store at  $-80^{\circ}\text{C}$  overnight to ensure a slow cooling rate.
- Transfer the vials to liquid nitrogen for long-term storage.

## Protocol 3: Phytanic Acid Alpha-Oxidation Assay

This assay measures the rate of phytanic acid alpha-oxidation in cultured fibroblasts using a stable isotope-labeled substrate followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

### Materials:

- Confluent cultures of control and Refsum patient fibroblasts in T-25 flasks
- Culture medium supplemented with 10% FBS
- [ $^2\text{H}_3$ ]-phytanic acid
- Internal standard (e.g., C17:0 fatty acid)
- Hexane:Isopropanol (3:2, v/v)
- PBS

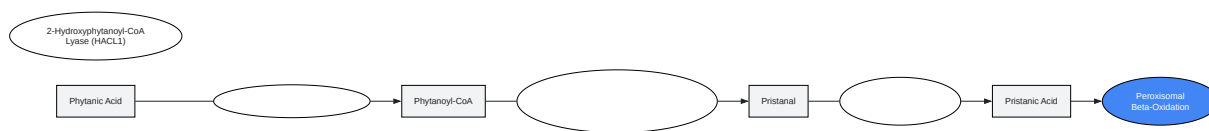
#### Procedure:

- Labeling:
  - Aspirate the growth medium from the confluent flasks.
  - Add fresh culture medium containing [ $^2\text{H}_3$ ]-phytanic acid at a final concentration of 10  $\mu\text{M}$ .  
[\[7\]](#)
  - Incubate the cells for 72 hours at 37°C.[\[7\]](#)
- Harvesting and Lipid Extraction:
  - After incubation, collect the culture medium.
  - Wash the cell monolayer twice with PBS and harvest the cells by trypsinization.[\[7\]](#)
  - Combine the collected medium and cell suspension.[\[7\]](#)
  - Add a known amount of the internal standard to the combined sample.[\[7\]](#)
  - Extract total lipids using a hexane:isopropanol (3:2, v/v) mixture.[\[7\]](#)
  - Vortex vigorously and centrifuge to separate the phases.[\[7\]](#)
  - Collect the upper organic phase containing the lipids.[\[7\]](#)

- Sample Preparation and GC-MS Analysis:
  - Evaporate the organic solvent under a stream of nitrogen.
  - Derivatize the fatty acids to their methyl esters (FAMES) using a suitable reagent (e.g., BF<sub>3</sub>-methanol).
  - Analyze the FAMES by GC-MS to quantify the amount of the metabolic product, pristanic acid, relative to the internal standard.

## Visualization of Pathways and Workflows

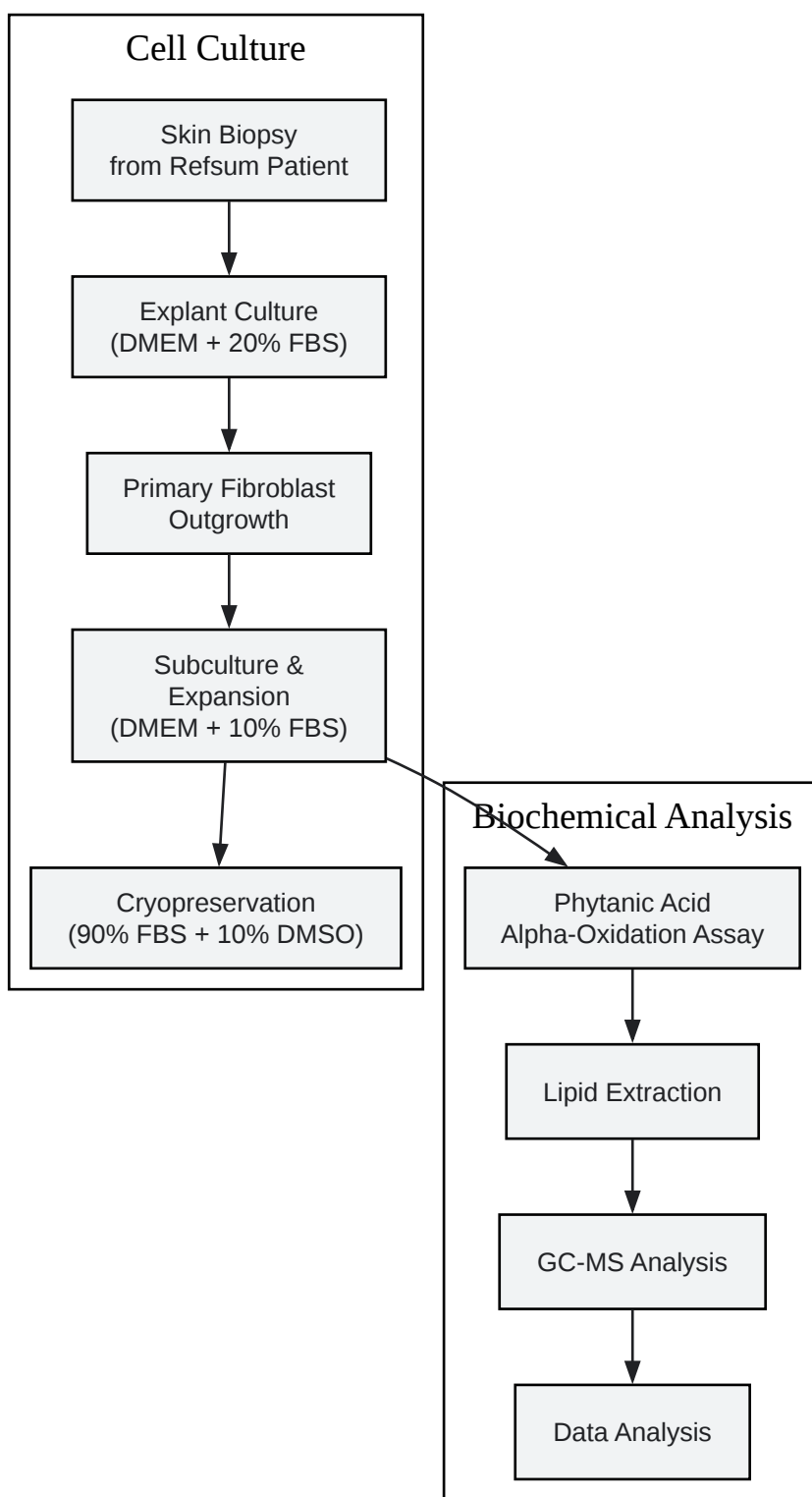
### Phytanic Acid Alpha-Oxidation Pathway



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Caption: Peroxisomal alpha-oxidation pathway of phytanic acid.

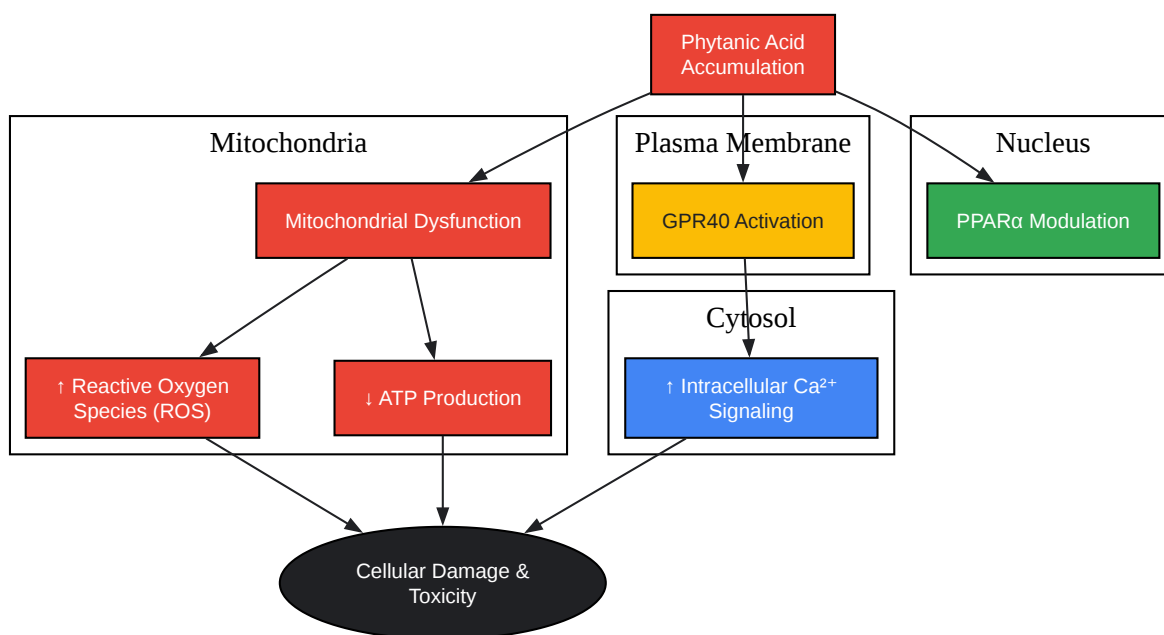
## Experimental Workflow for Culturing and Analyzing Refsum Fibroblasts



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Caption: Workflow for fibroblast culture and analysis.

## Signaling Pathways Affected by Phytanic Acid Accumulation



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